molecular formula C17H11ClFNO6S2 B12946779 2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy- CAS No. 71173-79-0

2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy-

Cat. No.: B12946779
CAS No.: 71173-79-0
M. Wt: 443.9 g/mol
InChI Key: CMXGBVKIUVFXRA-UHFFFAOYSA-N
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Description

2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy- is a complex organic compound that features a naphthalene core substituted with a carbonyl chloride group and a fluorosulfonyl phenyl sulfonyl amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy- typically involves multiple stepsThis method is efficient and concise, providing a straightforward route to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions to replace the chloride atom.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield a brominated naphthalene derivative, while nucleophilic substitution with an amine would produce an amide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy- involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modification of protein function . The naphthalene core may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy- lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the naphthalene core and the fluorosulfonyl group makes it a versatile compound for various chemical and biological studies.

Properties

CAS No.

71173-79-0

Molecular Formula

C17H11ClFNO6S2

Molecular Weight

443.9 g/mol

IUPAC Name

5-[(3-fluorosulfonylphenyl)sulfonylamino]-1-hydroxynaphthalene-2-carbonyl chloride

InChI

InChI=1S/C17H11ClFNO6S2/c18-17(22)14-8-7-12-13(16(14)21)5-2-6-15(12)20-28(25,26)11-4-1-3-10(9-11)27(19,23)24/h1-9,20-21H

InChI Key

CMXGBVKIUVFXRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)NC2=CC=CC3=C2C=CC(=C3O)C(=O)Cl

Origin of Product

United States

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